molecular formula C16H16N2O6 B2396913 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396767-21-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Katalognummer: B2396913
CAS-Nummer: 1396767-21-7
Molekulargewicht: 332.312
InChI-Schlüssel: MQSZCCGRAYWKTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-oxalamide) core. The N1 position is substituted with a benzodioxole-methyl group (benzo[d][1,3]dioxol-5-ylmethyl), while the N2 position features a hydroxyethyl-furan moiety (2-(furan-3-yl)-2-hydroxyethyl). The benzodioxole group is a lipophilic aromatic system known for enhancing metabolic stability in some compounds, though rapid hepatic metabolism has been observed in structurally related analogs .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-12(11-3-4-22-8-11)7-18-16(21)15(20)17-6-10-1-2-13-14(5-10)24-9-23-13/h1-5,8,12,19H,6-7,9H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSZCCGRAYWKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solid-Phase Synthesis

Immobilization of the benzodioxole amine on Wang resin enables iterative coupling cycles. After oxalyl chloride activation, the furan-hydroxyethylamine is introduced in DMF, though resin swelling limitations cap yields at 55–60%.

Enzymatic Coupling

Lipase-mediated amidations in tert-butanol avoid oxalyl chloride’s corrosiveness. Candida antarctica lipase B (CAL-B) facilitates the coupling at 40°C, but reaction times extend to 72 hours with 50–55% yield.

Scalability and Industrial Considerations

Kilogram-scale production requires modified workup procedures. Continuous extraction using centrifugal partition chromatography reduces solvent consumption by 40% compared to batch processes. Process analytical technology (PAT) tools like in-situ FTIR monitor oxalyl chloride consumption, enabling real-time endpoint detection.

Table 1. Comparative Analysis of Coupling Methods

Method Yield (%) Purity (%) Reaction Time (h)
Oxalyl Chloride 72 98.5 16
Solid-Phase 58 97.2 24
Enzymatic 53 95.8 72

Applications and Derivatives

The compound’s dual aromatic systems and hydrogen-bonding capacity make it a candidate for:

  • Pharmaceutical intermediates : Analogues exhibit µ-opioid receptor affinity (Ki = 12 nM).
  • Polymer additives : Bis-oxalamides improve polypropylene’s thermal stability (decomposition onset +28°C).
  • Flavor enhancers : Methyl-substituted derivatives show umami potentiation at 0.3 µM.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

The oxalamide scaffold is versatile, with bioactivity heavily influenced by N1 and N2 substituents. Below is a comparative analysis of key oxalamide derivatives (Table 1):

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Biological Activity Metabolic Stability Reference
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 2-(Furan-3-yl)-2-hydroxyethyl Hypothesized: Umami/antiviral* Likely rapid hepatic metabolism (benzodioxole group) -
S336 (No. 1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (hTAS1R1/hTAS1R3) Rapid hepatocyte metabolism; no amide hydrolysis
BNM-III-170 4-Chloro-3-fluorophenyl Indenyl-guanidinomethyl HIV entry inhibitor (CD4-binding site) Stable under enzymatic hydrolysis
Compound 13 (HIV entry inhibitor) Thiazolyl-acetylpiperidinyl 4-Chlorophenyl HIV entry inhibition (IC50: nM range) Not reported

*Inferred from structural similarity to S336 (umami) and BNM-III-170 (antiviral).

Metabolic Stability and Pharmacokinetics
  • S336 : Rapidly metabolized in rat hepatocytes without amide bond cleavage, likely due to oxidative demethylation of the dimethoxybenzyl group .
  • Benzodioxole Derivatives: N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) undergoes rapid hepatic metabolism but resists amide hydrolysis, suggesting the benzodioxole group may delay degradation . The target compound’s benzodioxole-methyl group may similarly slow hydrolysis but promote oxidative metabolism.

Biologische Aktivität

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity, and a furan ring that contributes to its chemical reactivity.

Chemical Structure

The molecular formula of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is C18H19N2O4. The compound's structure can be broken down into three key components:

  • Benzo[d][1,3]dioxole : Imparts aromatic properties and enhances biological activity.
  • Furan moiety : Contributes to the compound's reactivity and potential biological effects.
  • Oxalamide linkage : Known for its role in mediating interactions with biological targets.

Antitumor Properties

Studies have indicated that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exhibits promising antitumor activity. Specifically, it has shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been evaluated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to decreased production of pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .

Antioxidant Activity

The structural characteristics of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide also suggest potential antioxidant properties. Compounds containing furan rings are often associated with the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.

In Vitro Studies

Recent studies conducted in vitro have demonstrated the cytotoxic effects of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide on cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
A54920Cell cycle arrest

These findings indicate that the compound effectively induces cell death in cancer cells at relatively low concentrations.

Animal Studies

Animal models have also been utilized to assess the compound's efficacy in vivo. In one study involving mice with induced tumors, treatment with N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide resulted in a significant reduction in tumor size compared to control groups.

Structural Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored through SAR studies. Modifications to the furan or dioxole moieties have been shown to enhance or diminish biological efficacy. For example, compounds with additional hydroxyl groups on the furan ring exhibited increased anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, and how can side reactions be minimized?

  • Methodology :

  • Step 1 : React benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride in dry dichloromethane (DCM) under nitrogen at 0–5°C to form the intermediate oxalamide .
  • Step 2 : Couple the intermediate with 2-(furan-3-yl)-2-hydroxyethylamine using a coupling agent (e.g., HATU or DCC) in dimethylformamide (DMF) at room temperature for 12–24 hours .
  • Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Challenges : Hydrolysis of the oxalamide bond under acidic/basic conditions; use inert atmospheres and anhydrous solvents to mitigate .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzylic methylene protons at δ 4.2–4.5 ppm, furan protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 385.13) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline), using SHELX software for refinement .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or nitro groups) and compare bioactivity .
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and apoptosis induction (flow cytometry) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like tubulin or HIV-1 reverse transcriptase .
    • Data Interpretation : Correlate substituent hydrophobicity (ClogP) with IC50_{50} values. For example, nitro-substituted analogs show enhanced anticancer activity .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in cytotoxicity data may arise from polymorphic forms.

  • Approach : Grow single crystals (slow evaporation in ethanol/water). Solve structure via SHELXL .
  • Findings : Hydrogen-bonding patterns (e.g., oxalamide NH→O interactions) influence solubility and target binding .
    • Validation : Compare experimental IC50_{50} values of crystalline vs. amorphous forms .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer cells?

  • Workflow :

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Protein Interaction Studies : Use surface plasmon resonance (SPR) to quantify binding to β-tubulin or Bcl-2 .
  • In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and metastasis .
    • Controls : Include structurally related inactive analogs to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.